REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:25]=[CH:24][C:13]([O:14][C:15](=[CH2:23])[C:16]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1.[H][H].C([O-])(=O)CC>C(O)CCC.[Pd]>[F:26][C:2]([F:1])([F:27])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:25]=[CH:24][C:13]([O:14][CH:15]([CH3:23])[C:16]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1
|
Name
|
product
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)=C)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by short-path distillation (at 140°-150°/0.2 mmHg)
|
Type
|
CUSTOM
|
Details
|
to afford a main fraction (11.6 g)
|
Type
|
CUSTOM
|
Details
|
was recrystallised from cold hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)C)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:25]=[CH:24][C:13]([O:14][C:15](=[CH2:23])[C:16]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1.[H][H].C([O-])(=O)CC>C(O)CCC.[Pd]>[F:26][C:2]([F:1])([F:27])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:25]=[CH:24][C:13]([O:14][CH:15]([CH3:23])[C:16]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1
|
Name
|
product
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)=C)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by short-path distillation (at 140°-150°/0.2 mmHg)
|
Type
|
CUSTOM
|
Details
|
to afford a main fraction (11.6 g)
|
Type
|
CUSTOM
|
Details
|
was recrystallised from cold hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)C)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |